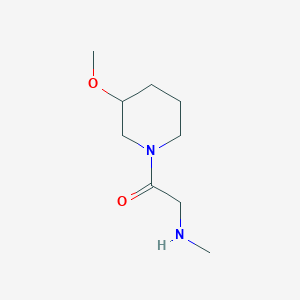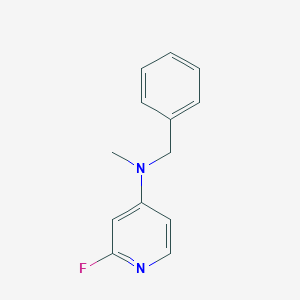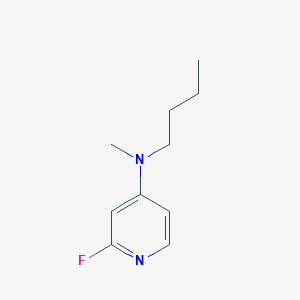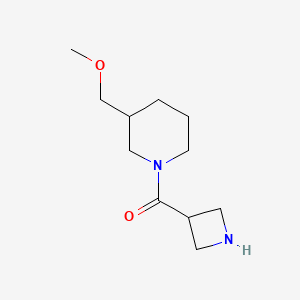
Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone, also known as AZT-3-MPM, is a synthetic organic compound that has been studied extensively in recent years. It is a member of a class of compounds known as azetidines, which have been studied for their potential applications in medicine, chemistry, and biochemistry. AZT-3-MPM has been found to possess a variety of biological activities, and has been the subject of numerous studies in recent years.
Aplicaciones Científicas De Investigación
Preclinical Disposition and Pharmacokinetics
GDC-0973, a compound related to Azetidin-3-yl(3-(methoxymethyl)piperidin-1-yl)methanone, is studied for its pharmacokinetics and preclinical disposition. It's a potent inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) 1/2, crucial in cancer research. The study characterizes its disposition in animals and predicts human dosage and efficacy for tumor growth inhibition (Choo et al., 2012).
Synthesis Methods
Novel synthesis methods for related compounds are key to research applications. Dejaegher et al. (2008) describe a method for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, providing a pathway for creating derivatives of this compound (Dejaegher, D’hooghe, & Kimpe, 2008).
Antibacterial Activities
Monobactam analogs of azetidin-3-yl compounds have shown significant activity against gram-negative bacteria, highlighting their potential in developing new antibacterial agents. This is particularly true for derivatives like disodium (3S, 4R)-3[2-(2-aminothiazol-4-yl)-(Z)-2-carboxymethoxyiminoacetamido]-4-(2-methoxyethyl)-2-azetidinone-1-sulfonate (Haruo et al., 1988).
Catalytic Asymmetric Addition
Enantiopure azetidin-2-yl derivatives have been evaluated for catalytic asymmetric addition to aldehydes, demonstrating the utility of azetidin-3-yl compounds in synthesizing chiral molecules, which is fundamental in pharmaceutical research (Wang et al., 2008).
Anticancer Research
Compounds derived from this compound have been synthesized and shown to possess antiproliferative activity against human leukemia cells, indicating potential in cancer treatment research (Vinaya et al., 2011).
Propiedades
IUPAC Name |
azetidin-3-yl-[3-(methoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-8-9-3-2-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJYEQOQDZXKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



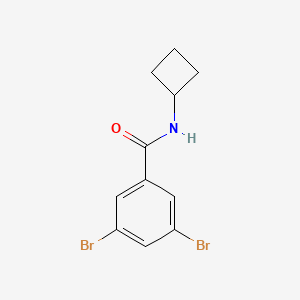

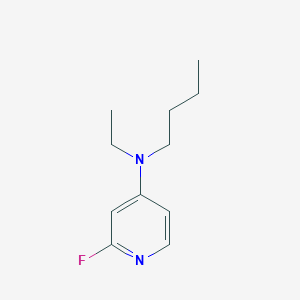
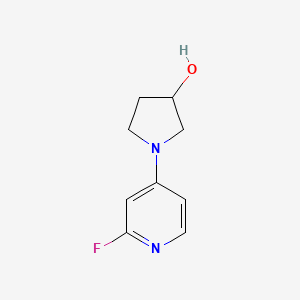

![4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474573.png)
![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)
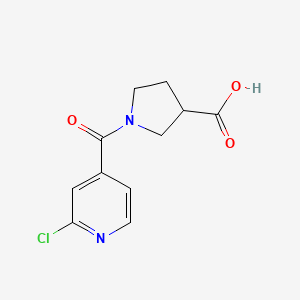
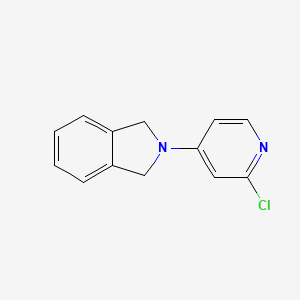
![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)
